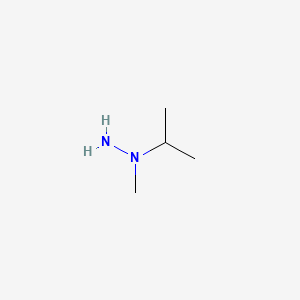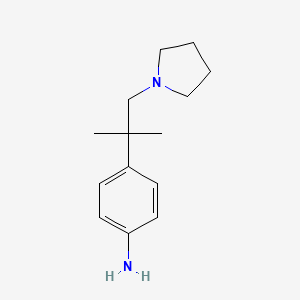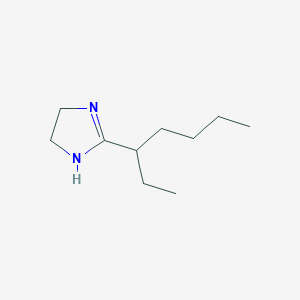
2-heptan-3-yl-4,5-dihydro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Heptan-3-yl-4,5-dihydro-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing three carbon atoms and two nitrogen atoms. This compound is characterized by the presence of a heptan-3-yl group attached to the second carbon of the imidazole ring, and it is partially saturated at the 4 and 5 positions, making it a dihydro-imidazole derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-heptan-3-yl-4,5-dihydro-1H-imidazole can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups . Another method involves the use of acyl or sulfonyl chlorides in the presence of triethylamine, leading to the formation of substituted imidazoles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Heptan-3-yl-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of fully saturated imidazole derivatives.
Substitution: The compound can undergo substitution reactions at the nitrogen or carbon atoms, leading to the formation of various substituted imidazoles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions include various substituted imidazoles, fully saturated imidazole derivatives, and oxidized imidazole compounds.
Scientific Research Applications
2-Heptan-3-yl-4,5-dihydro-1H-imidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-heptan-3-yl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and the functional groups present. The exact molecular targets and pathways involved vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole, 2-heptadecyl-4,5-dihydro-: This compound has a longer alkyl chain compared to 2-heptan-3-yl-4,5-dihydro-1H-imidazole.
2-Phenyl-4,5-dihydro-1H-imidazole: This compound has a phenyl group instead of a heptan-3-yl group.
Uniqueness
This compound is unique due to its specific alkyl substitution, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H20N2 |
|---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
2-heptan-3-yl-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C10H20N2/c1-3-5-6-9(4-2)10-11-7-8-12-10/h9H,3-8H2,1-2H3,(H,11,12) |
InChI Key |
YRUDBDRHOYNZCY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C1=NCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Dimethyl [(4-chlorophenyl)methyl]propanedioate](/img/structure/B13893658.png)
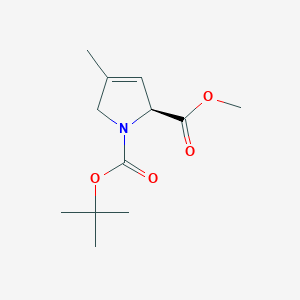
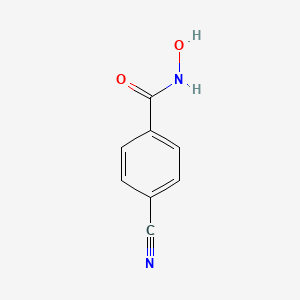

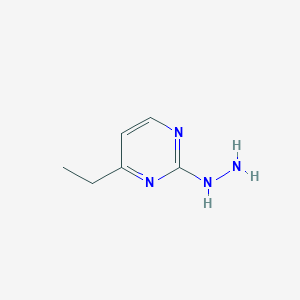
![3-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid](/img/structure/B13893682.png)
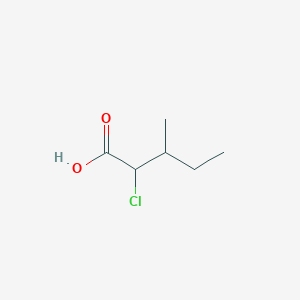
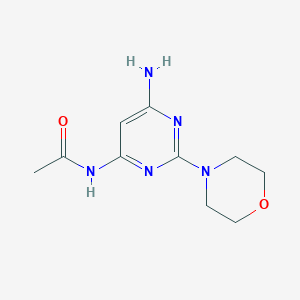
![N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-ethyl-1-methylpyrrolidine-2-carboxamide](/img/structure/B13893704.png)
![3-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)butanoic acid](/img/structure/B13893705.png)
